Researchers are interested in understanding how drospirenone exerts its effects. Studies have explored its interaction with progesterone receptors and its anti-mineralocorticoid and antiandrogenic properties [].
Clinical trials have investigated the effectiveness of drospirenone-containing COCs in preventing pregnancy. These studies assess factors like ovulation suppression, cycle control, and bleeding patterns [].
Drospirenone has weak antimineralocorticoid activity, which can potentially influence blood pressure. Research has examined its effects on blood pressure control in women with hypertension or at risk of developing it [].
Some studies have explored the metabolic effects of drospirenone-containing COCs, including their impact on lipid profiles, carbohydrate metabolism, and body weight [].
Understanding the potential side effects of drospirenone is crucial. Research explores risks like blood clots, venous thromboembolism, and potential interactions with other medications [].
17-Keto drospirenone is a synthetic steroid and a derivative of 17α-spirolactone, primarily recognized for its progestogenic, anti-mineralocorticoid, and anti-androgenic properties. It is structurally similar to spironolactone, an aldosterone antagonist, and is characterized by its unique chemical configuration that includes a keto group at the 17 position. This compound is widely utilized in oral contraceptive formulations due to its ability to suppress ovulation by inhibiting the release of follicle-stimulating hormone and luteinizing hormone .
17-Keto drospirenone is not intended to have any biological activity. Research on its mechanism of action is not applicable.
17-Keto drospirenone exhibits significant biological activities:
The synthesis of 17-keto drospirenone can be accomplished through various methods:
17-Keto drospirenone is primarily used in:
Research indicates that 17-keto drospirenone interacts with various biological systems:
Several compounds exhibit similarities to 17-keto drospirenone, particularly in their structural features and biological activities. Here are some notable comparisons:
Compound Name | Structural Similarity | Progestogenic Activity | Anti-androgenic Activity | Unique Features |
---|---|---|---|---|
Spironolactone | Aldosterone antagonist | Moderate | High | Primarily used for hypertension management |
Norethisterone | Nortestosterone derivative | High | Low | First-generation progestin |
Levonorgestrel | Gonane derivative | Very high | Low | Commonly used in contraceptives |
Dienogest | Nortestosterone derivative | Moderate | Moderate | Lacks glucocorticoid activity |
What sets 17-keto drospirenone apart from these compounds is its balanced profile of progestogenic potency combined with significant anti-mineralocorticoid and anti-androgenic effects. Unlike many other progestins, it does not exhibit estrogenic or significant glucocorticoid activity, making it a favorable option for patients requiring hormonal regulation without adverse metabolic effects .
17-Keto drospirenone represents a critical intermediate compound in the industrial synthesis of drospirenone, a synthetic steroidal compound with unique structural characteristics [3]. The industrial synthesis of drospirenone involves several key intermediate compounds that serve as essential building blocks in the manufacturing process [4]. These intermediates are strategically designed to facilitate the formation of the complex spirolactone structure that characterizes the final drospirenone molecule [3] [5].
One of the primary starting materials in the industrial synthesis pathway is 3β-hydroxyandrost-5-en-17-one, which serves as the foundational steroid nucleus for subsequent transformations [5]. This compound undergoes a series of chemical modifications to introduce the necessary functional groups and structural elements required for the formation of 17-keto drospirenone [3].
The propargyl alcohol anion addition pathway, as outlined in various patents, involves a multi-step sequence starting from 17-keto drospirenone as a key intermediate [4]. This pathway is particularly valuable in industrial settings due to its efficiency and scalability [3].
Table 1: Key Intermediate Compounds in 17-Keto Drospirenone Synthesis
Intermediate Compound | Chemical Structure | Role in Synthesis |
---|---|---|
3β-hydroxyandrost-5-en-17-one | Steroid nucleus with 3β-hydroxy and 17-keto groups | Starting material for the introduction of cyclopropane rings |
6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol | Contains dimethylene bridges at 6,7 and 15,16 positions | Precursor for oxidation to introduce the 17-keto functionality |
17α-(3-hydroxy-1-propynyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol | Contains propynyl group at 17-position | Key intermediate for spirolactone formation |
The dimethylene propinol ZK 34506 represents another crucial intermediate in the industrial synthesis pathway [3]. This compound undergoes hydrogenation in tetrahydrofuran with hydrogen over palladium-carbon to form dimethylene propanol ZK 92836, which serves as a direct precursor to 17-keto drospirenone [3] [21].
The industrial synthesis of 17-keto drospirenone typically involves the regioselective synthesis using various intermediates that facilitate the introduction of the required functional groups . The process includes the introduction of the necessary C3 side chain at the 17 position using carbanions such as propargyl alcohol or trimethylsulfoxonium iodide [21].
The formation of the 17-keto group in drospirenone synthesis represents a critical step that requires precise oxidation strategies to ensure high yield and purity [3]. Various oxidation methods have been developed and optimized for industrial-scale production, each with specific advantages and limitations [4].
Chromium-based oxidation has historically been a common approach for the formation of the 17-keto group [3]. This method typically employs reagents such as chromium trioxide or pyridinium dichromate (PDC) to facilitate the oxidation process [24]. In traditional synthesis routes, the hydrogenation solution containing propanol ZK 92836 undergoes a solvent change from tetrahydrofuran to dimethylformamide, followed by oxidation at 40°C with an excess of 3.7 equivalents of pyridinium dichromate to produce a mixture of drospirenone and 5-β-OH-drospirenone [3] [27].
However, due to environmental concerns associated with chromium-based reagents, alternative oxidation strategies have been developed [4]. One such approach involves the use of ruthenium-based catalysts, which offer a more environmentally friendly alternative [3] [18].
Table 2: Comparison of Oxidation Strategies for 17-Keto Group Formation
Oxidation Method | Oxidizing Agent | Reaction Conditions | Yield (%) | Environmental Impact |
---|---|---|---|---|
Chromium-based | Pyridinium dichromate | DMF, 40°C | 70-75 | High (toxic chromium waste) |
Ruthenium-catalyzed | RuCl₃/NaBrO₃ | Acetonitrile, 40-60°C | 68-75 | Moderate |
TEMPO-mediated | TEMPO/NaOCl | Dichloromethane, room temperature | 75-80 | Low |
The ruthenium-catalyzed oxidation represents a significant advancement in the synthesis of 17-keto drospirenone [3]. This method employs a catalytic amount of ruthenium trichloride (1 mol%) and 3 equivalents of sodium bromate at 40-60°C to oxidize the precursor to 5-β-OH-drospirenone, which can then be converted to 17-keto drospirenone [3] [39]. The yields from this process are typically in the range of 68% to 75% over the two stages of hydrogenation and subsequent oxidation [3].
More recently, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation has emerged as an efficient strategy for the formation of the 17-keto group [37]. This method utilizes TEMPO as a catalyst in conjunction with a primary oxidant such as sodium hypochlorite or hypervalent iodine reagents [37] [38]. The TEMPO-mediated oxidation offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact [37].
The oxidation of the 3-hydroxy substituent to a 3-keto group, followed by the oxidative formation of the 17-spirolactone, represents a key sequence in the synthesis of 17-keto drospirenone [4]. This transformation is typically achieved through carefully controlled oxidation conditions to ensure the desired stereochemistry and functional group integrity [3] [4].
The formation of the spirolactone ring represents a critical step in the synthesis of 17-keto drospirenone, involving complex catalytic mechanisms that facilitate the construction of this unique structural feature [3] [18]. Understanding these mechanisms is essential for optimizing the industrial production process and ensuring high yield and purity of the final product [14].
Ruthenium catalysis plays a significant role in spirolactone ring formation, offering an efficient pathway for the construction of this structural element [18]. The ruthenium-catalyzed process typically involves the oxidative coupling of vicinal diols with acrylic esters to form oxaruthenacyclic intermediates that spontaneously cyclize to produce lactone products [18] [20]. This approach has been demonstrated to be effective for the synthesis of various spirocyclic γ-butyrolactones, including those found in steroid structures like 17-keto drospirenone [18].
The catalytic cycle for ruthenium-mediated spirolactone formation typically begins with the intervention of a discrete, mononuclear ruthenium(0) complex [18]. Oxidative coupling of the diol and the acrylic ester forms an oxaruthenacycle, which undergoes subsequent transformations to yield the desired spirolactone structure [18] [20]. The process is often facilitated by carboxylic acid additives, which can co-catalyze the hydrogenolysis of oxa- and azametallacycles [18].
Table 3: Catalytic Systems for Spirolactone Ring Formation
Catalyst System | Mechanism | Reaction Conditions | Advantages |
---|---|---|---|
Ru₃(CO)₁₂/DPPP | Oxidative coupling followed by cyclization | THF, 1-adamantanecarboxylic acid, 60-80°C | High yield (>90%), stereoselective |
RuCl₃/NaBrO₃ | Oxidation of hydroxypropyl intermediate | Acetonitrile, 40-60°C | Environmentally friendly, avoids chromium |
Pd/C with propargyl alcohol | Hydrogenation followed by oxidative cyclization | THF, H₂, room temperature | Mild conditions, high selectivity |
Palladium catalysis represents another important approach for spirolactone ring formation [28]. This method typically involves the palladium-catalyzed hydrogenation of propargyl alcohol derivatives, followed by oxidative cyclization to form the spirolactone structure [21] [28]. The palladium catalyst facilitates the selective reduction of the triple bond while preserving other functional groups, allowing for the subsequent oxidation and cyclization steps to proceed efficiently [21].
The mechanism of spirolactone formation often involves the generation of reactive intermediates that undergo intramolecular cyclization to form the desired ring structure [14]. For instance, the oxidation of dimethylene propanol ZK 92836 to 5-β-OH-drospirenone, followed by water elimination, represents a key sequence in the formation of the spirolactone ring [3]. This process is typically catalyzed by transition metal complexes that facilitate the oxidation and subsequent cyclization steps [3] [18].
Recent advancements in catalytic systems have led to the development of more efficient and environmentally friendly approaches for spirolactone ring formation [25]. For example, a highly efficient cross-metathesis reaction catalyzed by Grubbs-Hoveyda second-generation catalyst has been employed as a key step for the introduction of the ester moiety on the vinyl group at C17, which subsequently undergoes cyclization to form the spirolactone ring [25]. This approach eliminates the need for protecting groups and harmful heavy-metal-based oxidants, offering a valuable alternative to traditional synthesis methods [25].
The large-scale production of 17-keto drospirenone presents significant challenges in maintaining product purity and controlling impurity profiles . Effective impurity control strategies are essential for ensuring the quality and consistency of the final product, particularly in pharmaceutical applications where stringent purity requirements must be met [35].
One of the primary concerns in the production of 17-keto drospirenone is the formation of various impurities during the oxidation and cyclization steps . These impurities can arise from side reactions, incomplete conversions, or degradation of intermediates and must be carefully controlled to meet regulatory standards [15] [26].
The 3β,5β-dihydroxy drospirenone ring-opened alcohol represents a significant impurity that can form during the synthesis process . This impurity arises from the hydrolytic degradation of drospirenone under acidic or basic conditions, highlighting the importance of carefully controlled reaction conditions during the manufacturing process [26].
Table 4: Common Impurities in 17-Keto Drospirenone Production and Control Strategies
Impurity Type | Formation Mechanism | Control Strategy | Analytical Method |
---|---|---|---|
Ring-opened alcohol impurities | Hydrolytic degradation under acidic/basic conditions | pH control, optimized reaction time | HPLC with UV or MS detection |
Epimeric isolactone | Acid-catalyzed isomerization | Controlled acid exposure, optimized workup | LC-MS/MS analysis |
HCl attack by-products | HCl attack on 6,7-methylene group | Neutral reaction conditions, controlled acid addition | HPLC with diode array detection |
Oxidation by-products | Over-oxidation during 17-keto formation | Precise control of oxidant equivalents, temperature | LC-HRMS for structural elucidation |
The drospiroenone can decompose in two primary ways when exposed to acidic conditions [3]. First, it can be easily converted into the epimeric isolactone under acidic conditions [3]. Second, HCl attack on the 6,7-methylene group can lead to ring opening products [3]. These potential degradation pathways necessitate careful control of reaction conditions and workup procedures to minimize impurity formation [3] [15].
Process analytical technology (PAT) plays a crucial role in monitoring and controlling impurity profiles during large-scale production [40] [42]. This approach involves the real-time monitoring of critical process parameters that affect the quality attributes of the final product, allowing for immediate adjustments to maintain product quality [40]. Implementation of PAT in 17-keto drospirenone production enables the continuous assessment of reaction progress and impurity formation, facilitating process optimization and quality control [40] [42].
The establishment and verification of impurity analysis methods represent a critical aspect of impurity control in 17-keto drospirenone production [35]. Comprehensive impurity spectrum analysis, coupled with the development of appropriate analytical methods, ensures the effective detection and confirmation of various impurities [35]. High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for the quantification of impurities in pharmaceutical formulations, adhering to international validation guidelines [35].
Source control represents another important strategy for impurity management in large-scale production [35]. The testing of raw material sources and quality helps eliminate certain impurities at their source, preventing their propagation through the manufacturing process [35]. Additionally, process control measures, such as the optimization of key steps and process parameters, can effectively eliminate specific impurities before they form [35] [30].